methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate
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Overview
Description
Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-2-carboxylic acid with methyl 2-bromo-3-methylfuran in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The furan ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted furo[2,3-b]pyridine derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include tetrahydrofuran derivatives.
Scientific Research Applications
Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The furan and pyridine rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The chlorine and methyl groups can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 2-methylfuro[2,3-b]pyridine-3-carboxylate
- Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxamide
Uniqueness
Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate is unique due to the presence of both furan and pyridine rings in its structure. This dual-ring system provides distinct chemical reactivity and potential for diverse applications compared to compounds with only one of these rings. The chlorine and methyl substituents further enhance its versatility in chemical synthesis and biological activity.
Properties
CAS No. |
2694745-09-8 |
---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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